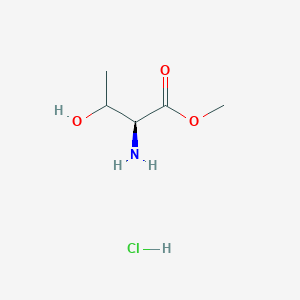
l-Threonine methyl ester chlorhydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Threonine methyl ester hydrochloride is a chemical compound with the molecular formula CH3CH(OH)CH(NH2)COOCH3 · HCl. It is a derivative of the essential amino acid L-Threonine, where the carboxyl group is esterified with methanol and combined with hydrochloric acid to form the hydrochloride salt. This compound is commonly used in various scientific research and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
L-Threonine methyl ester hydrochloride can be synthesized through the esterification of L-Threonine with methanol in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves the following steps:
Esterification: L-Threonine reacts with methanol in the presence of an acid catalyst such as sulfuric acid to form L-Threonine methyl ester.
Formation of Hydrochloride Salt: The L-Threonine methyl ester is then treated with hydrochloric acid to form L-Threonine methyl ester hydrochloride.
Industrial Production Methods
Industrial production of L-Threonine methyl ester hydrochloride often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as crystallization and recrystallization are commonly employed to achieve the desired purity levels .
化学反应分析
Types of Reactions
L-Threonine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
科学研究应用
L-Threonine methyl ester hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic applications and as a precursor in drug synthesis.
Industry: Utilized as a feed and food additive to enhance nutritional value
作用机制
The mechanism of action of L-Threonine methyl ester hydrochloride involves its conversion to L-Threonine in biological systems. L-Threonine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic pathways. It acts as a precursor for the synthesis of other important biomolecules, including glycine and serine .
相似化合物的比较
L-Threonine methyl ester hydrochloride can be compared with other amino acid methyl ester hydrochlorides, such as:
- L-Serine methyl ester hydrochloride
- L-Valine methyl ester hydrochloride
- L-Methionine methyl ester hydrochloride
- L-Leucine methyl ester hydrochloride
Uniqueness
L-Threonine methyl ester hydrochloride is unique due to the presence of both hydroxyl and amino groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and biochemical research .
属性
分子式 |
C5H12ClNO3 |
|---|---|
分子量 |
169.61 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-3-hydroxybutanoate;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3?,4-;/m0./s1 |
InChI 键 |
OZSJLLVVZFTDEY-LXNQBTANSA-N |
手性 SMILES |
CC([C@@H](C(=O)OC)N)O.Cl |
规范 SMILES |
CC(C(C(=O)OC)N)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


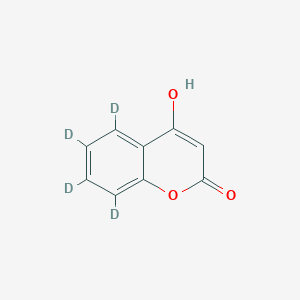

![3-(4-Methoxyphenyl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B12056576.png)
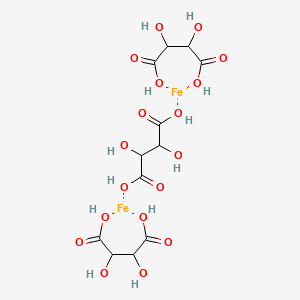
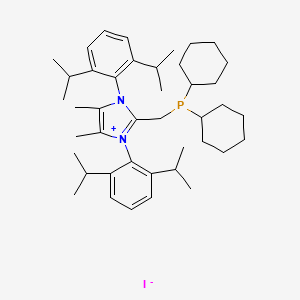

![3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone;hydrate;hydrochloride](/img/structure/B12056590.png)
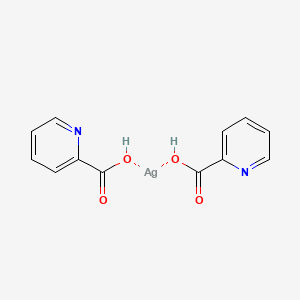
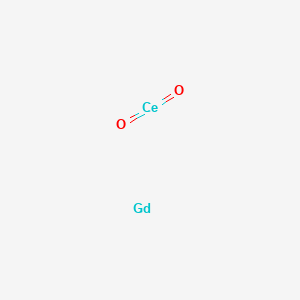


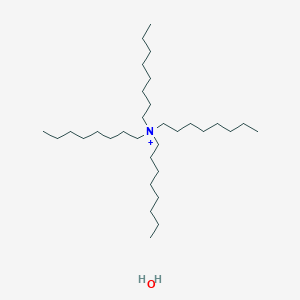
![1-(2-methoxypyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12056621.png)

